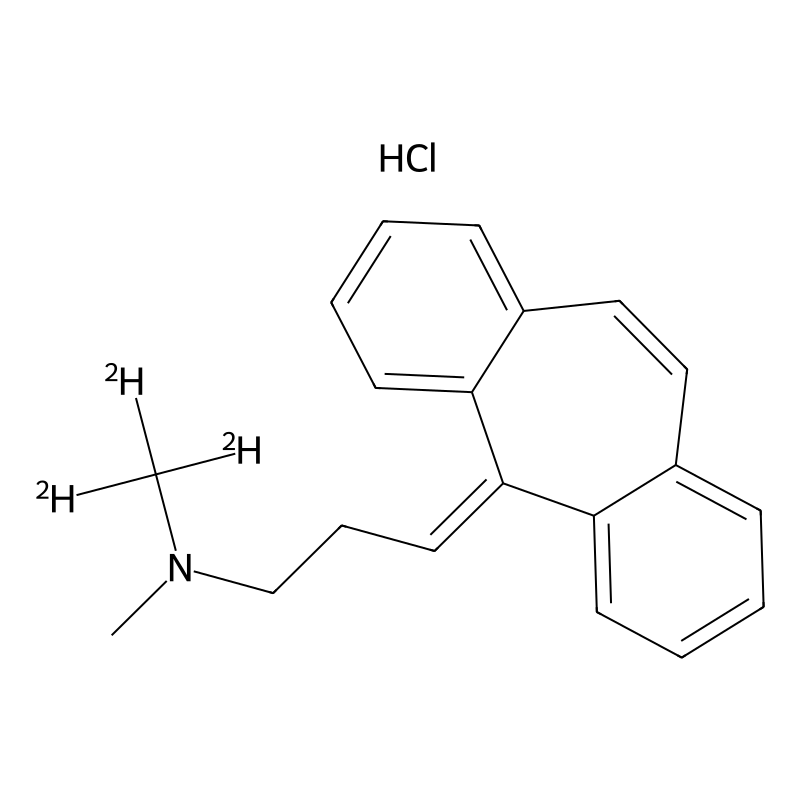

Cyclobenzaprine-d3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Function and Mechanism:

One key property of CBD-d3 is its ability to bind to the alpha-2A adrenergic receptor. This receptor plays a role in various physiological processes, including pain perception, sedation, and neurotransmitter release. Studies have shown that CBD-d3 acts as a potent ligand for the alpha-2A receptor, meaning it can bind to the receptor and influence its activity. [Source: Biosynth - ]

Applications in Pharmacology:

Due to its specific binding to the alpha-2A receptor, CBD-d3 is valuable in pharmacological research for several purposes:

- Understanding receptor function: By studying how CBD-d3 interacts with the alpha-2A receptor, researchers can gain insights into the receptor's structure, function, and role in various physiological processes.

- Drug development: CBD-d3 can serve as a tool to identify and develop new drugs that target the alpha-2A receptor for potential therapeutic applications in pain management, sedation, and other conditions.

- Investigating neurological disorders: The alpha-2A receptor is implicated in some neurological disorders like Parkinson's disease and Alzheimer's disease. CBD-d3 can be used to study the involvement of this receptor in these conditions and potentially identify new therapeutic targets.

Applications in Cell Biology:

Beyond its role in pharmacological research, CBD-d3 also finds applications in cell biology:

- Investigating cellular signaling pathways: CBD-d3 can be used to study how the alpha-2A receptor influences various cellular signaling pathways involved in processes like cell proliferation, differentiation, and survival.

- Understanding receptor trafficking: Researchers can utilize CBD-d3 to investigate how the alpha-2A receptor moves within the cell and interacts with other cellular components.

Cyclobenzaprine-d3 hydrochloride is a deuterated form of cyclobenzaprine, a tricyclic muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. The compound is chemically designated as 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride, with the empirical formula C20H21D3N·HCl and a molecular weight of approximately 315.9 g/mol due to the incorporation of deuterium isotopes in its structure . Cyclobenzaprine-d3 exhibits similar pharmacological properties to its non-deuterated counterpart, including central nervous system activity that alleviates muscle spasms without significantly affecting muscle function .

Cyclobenzaprine-d3 hydrochloride itself does not possess a pharmacological mechanism of action. Its role is limited to serving as an internal standard for the quantification of cyclobenzaprine, which acts by inhibiting the reuptake of norepinephrine in the central nervous system, leading to muscle relaxation [].

The chemical reactivity of cyclobenzaprine-d3 is akin to that of cyclobenzaprine, involving several metabolic pathways. Key reactions include:

- N-Demethylation: Catalyzed by cytochrome P450 enzymes (CYP3A4, CYP1A2), leading to the formation of norcyclobenzaprine.

- N-Glucuronidation: This process involves conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGT1A4 and UGT2B10) in the liver .

- Enterohepatic Circulation: Cyclobenzaprine-d3 undergoes enterohepatic recycling, which can prolong its effects and contribute to its pharmacokinetic profile .

Cyclobenzaprine-d3 acts primarily as a muscle relaxant through its antagonistic effects on serotonin receptors, particularly the 5-HT2A receptor. This mechanism is responsible for its sedative properties and ability to reduce muscle tone. Its pharmacodynamics reveal that it also interacts with various neurotransmitter systems, including histamine and adrenergic pathways . The biological activity is characterized by:

- Formation of the Dibenzo[a,d]cycloheptene Core: This step involves cyclization reactions that establish the tricyclic framework.

- Deuteration: Incorporating deuterium into specific positions of the molecule can be achieved through various methods such as catalytic hydrogenation using deuterated reagents.

- Final Hydrochloride Salt Formation: The free base form of cyclobenzaprine-d3 is converted into its hydrochloride salt for stability and solubility purposes .

Cyclobenzaprine-d3 hydrochloride primarily serves as a research tool in pharmacokinetic studies due to its isotopic labeling. Its applications include:

- Pharmacological Research: Investigating drug metabolism and interactions in biological systems.

- Clinical Trials: Assessing the efficacy and safety profiles of muscle relaxants in various patient populations.

- Mechanistic Studies: Understanding the pharmacodynamics of muscle relaxants through receptor binding studies .

Cyclobenzaprine-d3 hydrochloride exhibits significant interactions with various drugs, particularly those affecting the central nervous system. Key interactions include:

- Central Nervous System Depressants: Increased sedation when combined with alcohol, benzodiazepines, or opioids.

- Monoamine Oxidase Inhibitors: Co-administration can lead to severe side effects such as serotonin syndrome.

- Serotonergic Drugs: Risks associated with combining cyclobenzaprine with other serotonergic agents like duloxetine or phenelzine have been documented .

Cyclobenzaprine-d3 shares structural and functional similarities with several other compounds in the tricyclic class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Cyclobenzaprine | Yes | Muscle relaxant | Standard formulation |

| Amitriptyline | Yes | Antidepressant | Stronger sedative effects |

| Nortriptyline | Yes | Antidepressant | Less sedative than amitriptyline |

| Doxepin | Yes | Antidepressant/Sedative | Dual action on depression and insomnia |

| Desipramine | Yes | Antidepressant | More selective norepinephrine reuptake inhibitor |

Cyclobenzaprine-d3 is unique due to its isotopic labeling which allows for precise tracking in metabolic studies, distinguishing it from other compounds used primarily for therapeutic purposes without such labeling capabilities .

Deuterium Labeling Methodologies for Tricyclic Compounds

Deuterium labeling of tricyclic compounds represents a specialized area of synthetic chemistry that employs several distinct methodological approaches. The primary strategy involves hydrogen-deuterium exchange reactions, which can be applied to both activated and unactivated carbon-hydrogen bonds in tricyclic structures [12]. These methodologies are particularly relevant for cyclobenzaprine-d3 hydrochloride synthesis, where selective incorporation of deuterium atoms is crucial for maintaining the compound's pharmacological profile while enhancing its metabolic stability [13].

The most widely employed approach for deuterating tricyclic antidepressants utilizes acid-catalyzed hydrogen-deuterium exchange reactions [4]. This methodology involves treating the target compound with deuterium sulfuric acid in deuterated methanol at elevated temperatures ranging from 60 to 90 degrees Celsius [7]. The reaction mechanism proceeds through protonation of the aromatic ring system, followed by deuterium incorporation at specific positions [4]. Studies have demonstrated that 3-substituted indoles, which share structural similarities with tricyclic compounds, can be efficiently deuterated through treatment with 20 weight percent deuterium sulfuric acid in deuterated methanol [7].

Flow chemistry approaches have emerged as particularly effective for deuterium labeling of aromatic compounds [15]. These continuous-flow systems utilize microwave heating with platinum on alumina catalysts to achieve efficient hydrogen-deuterium exchange reactions [15]. The flow synthesis method enables superior control over reaction parameters including temperature, pressure, and residence time, resulting in improved deuteration efficiency compared to traditional batch methods [15].

Table 1: Deuterium Labeling Methods for Tricyclic Compounds

| Method | Deuterium Source | Catalyst | Temperature (°C) | Pressure (bar) | Deuteration Efficiency |

|---|---|---|---|---|---|

| Acid-catalyzed exchange | Deuterium sulfuric acid/Deuterated methanol | Acid catalyst | 60-90 | Atmospheric | 90-99% [7] |

| Metal-catalyzed exchange | Deuterium oxide | Palladium on carbon/Aluminum | 25 | Atmospheric | 80-99% [16] |

| Flow microwave synthesis | Deuterium oxide | Platinum on alumina | 150-200 | 20 | 85-95% [15] |

| Electrochemical deuteration | Deuterium oxide | Proton-conducting membrane | 25 | Atmospheric | 80-98% [11] |

Recent advances in electrochemical deuteration have introduced membrane-type reactors with electrodes attached to proton-conducting membranes [11]. This methodology supplies heavy water and a proton source to the anode side while introducing the compound to be deuterated to the cathode side [11]. The deuterium-labeled compounds are electrochemically synthesized by energizing the proton-conducting membrane, whereby the proton source and heavy water are electrochemically oxidized as hydrogen/deuterium ions on the anode side [11].

For tricyclic compounds specifically, the choice of deuteration methodology depends on the position of desired labeling and the functional groups present in the molecule [10]. High specific activity labeling can be achieved through catalyzed isotope exchange using activated palladium, which has been successfully applied to tricyclic antidepressants with specific activities ranging from 1.7 to 44.9 Curie per millimole [10]. The reaction conditions must be carefully optimized to prevent decomposition of the tricyclic structure while achieving maximum deuterium incorporation [10].

Multi-Step Synthesis of Cyclobenzaprine-d3 Hydrochloride

The multi-step synthesis of cyclobenzaprine-d3 hydrochloride follows a strategic approach that incorporates deuterium labeling at specific positions to achieve the desired isotopic composition. The synthesis begins with the preparation of appropriately deuterated precursor compounds, followed by their assembly into the final tricyclic structure [19].

The initial step involves the preparation of deuterated dimethylaminopropyl precursors [19]. This process utilizes deuterated methylating agents to introduce deuterium atoms at the N-methyl positions, which are the primary sites of metabolic vulnerability in cyclobenzaprine [8]. The deuterated dimethylaminopropyl chloride is prepared through treatment of the corresponding amine with deuterated methyl iodide under basic conditions [3]. The reaction proceeds with high efficiency when conducted in anhydrous solvents at temperatures below 50 degrees Celsius [3].

The second phase involves the formation of the Grignard reagent from the deuterated dimethylaminopropyl chloride [19]. This step requires careful handling of moisture-sensitive reagents and is typically conducted in tetrahydrofuran under an inert atmosphere [19]. The Grignard reagent formation is initiated by the reaction of magnesium metal with the deuterated alkyl chloride, proceeding through a single electron transfer mechanism [19].

The core tricyclic structure is constructed through the nucleophilic addition of the deuterated Grignard reagent to 5-dibenzosuberenone [19]. This reaction forms the key carbon-carbon bond that establishes the tricyclic framework [19]. The reaction is conducted at temperatures between 0 and 15 degrees Celsius to minimize side reactions and ensure selective addition at the ketone carbonyl group [19].

Table 2: Multi-Step Synthesis Conditions for Cyclobenzaprine-d3 Hydrochloride

| Reaction Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Deuterated precursor formation | N,N-dimethylaminopropylamine | Deuterated methyl iodide | Acetonitrile | 40-50 | 8-12 | 85-90 [3] |

| Grignard formation | Deuterated dimethylaminopropyl chloride | Magnesium | Tetrahydrofuran | 25-35 | 2-4 | 90-95 [19] |

| Nucleophilic addition | 5-Dibenzosuberenone | Deuterated Grignard reagent | Tetrahydrofuran | 0-15 | 4-6 | 80-85 [19] |

| Dehydration | Tertiary alcohol intermediate | Hydrochloric acid | Water | 70-80 | 2-3 | 85-90 [19] |

| Salt formation | Cyclobenzaprine-d3 base | Hydrochloric acid | Isopropanol | 0-10 | 1-2 | 95-98 [19] |

The subsequent dehydration step eliminates the tertiary alcohol functionality to form the characteristic alkene bridge of cyclobenzaprine [19]. This transformation is accomplished through treatment with aqueous hydrochloric acid at elevated temperatures ranging from 70 to 80 degrees Celsius [19]. The reaction proceeds through an elimination mechanism that generates the conjugated system responsible for the compound's biological activity [19].

Optimization of reaction conditions focuses on maximizing deuterium retention while achieving high chemical yields [21]. Temperature control is critical, as elevated temperatures can promote deuterium-hydrogen exchange, leading to loss of isotopic purity [21]. The use of deuterated solvents throughout the synthesis helps maintain isotopic integrity [26]. Reaction times must be minimized to prevent unwanted side reactions while ensuring complete conversion of starting materials [21].

The final step involves conversion of the free base to the hydrochloride salt through treatment with hydrochloric acid in isopropanol [19]. This salt formation is conducted at reduced temperatures to prevent thermal decomposition and is typically complete within one to two hours [19]. The crystallization process can be optimized to achieve high purity and favorable crystal morphology for pharmaceutical applications [19].

Scale-up considerations require careful attention to heat transfer and mixing efficiency [31]. Continuous-flow processes have been investigated as alternatives to batch synthesis, offering advantages in terms of reaction control and product consistency [31]. Flow chemistry methods enable precise control of residence time and temperature, leading to improved deuteration efficiency and reduced formation of impurities [31].

Purification and Analytical Validation of Deuterated Products

The purification of cyclobenzaprine-d3 hydrochloride requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity. Conventional purification methods must be adapted to account for the unique properties of deuterated compounds and their tendency to undergo isotopic exchange under certain conditions [23].

High-performance liquid chromatography represents the primary purification technique for deuterated cyclobenzaprine [18]. The chromatographic separation is typically conducted using reverse-phase columns with Agilent Zorbax XDB C18 stationary phases [18]. Mobile phase compositions consisting of ammonium formate buffer and acetonitrile provide optimal resolution of the target compound from synthetic impurities [18]. Column temperatures are maintained at 30 degrees Celsius to ensure reproducible retention times and peak shapes [18].

The purification process begins with liquid-liquid extraction using ethyl acetate to remove aqueous impurities and salts [18]. This initial cleanup step is critical for preventing interference during subsequent chromatographic purification [18]. The organic extract is concentrated under reduced pressure at temperatures below 40 degrees Celsius to minimize thermal decomposition [18].

Crystallization techniques are employed for final purification and to obtain the compound in a form suitable for pharmaceutical applications [27]. The crystallization process utilizes controlled cooling of saturated solutions in appropriate solvents [27]. Isopropanol has proven effective as a crystallization solvent, providing good solubility at elevated temperatures and promoting formation of well-defined crystals upon cooling [27].

Table 3: Analytical Methods for Cyclobenzaprine-d3 Hydrochloride Validation

| Analytical Method | Parameter Measured | Detection Limit | Precision (% RSD) | Accuracy Range (%) | Reference |

|---|---|---|---|---|---|

| High-Performance Liquid Chromatography-Mass Spectrometry | Purity and identity | 0.1 μg/mL | <2.0 | 98-102 | [18] |

| Nuclear Magnetic Resonance Spectroscopy | Deuterium incorporation | 1% deuteration | <1.5 | 99-101 | [23] |

| High-Resolution Mass Spectrometry | Isotopic enrichment | 0.01% | <1.0 | 99.5-100.5 | [23] |

| Infrared Spectroscopy | Structural confirmation | N/A | <2.0 | Qualitative | [25] |

Nuclear magnetic resonance spectroscopy serves as the definitive method for confirming deuterium incorporation and determining isotopic purity [23]. Deuterium nuclear magnetic resonance experiments provide direct measurement of deuterium content at specific molecular positions [38]. The technique employs deuterated solvents to minimize interference from residual protons [38]. Quantitative deuterium nuclear magnetic resonance analysis requires careful attention to relaxation times and pulse sequences to ensure accurate integration [38].

High-resolution mass spectrometry provides complementary information regarding isotopic enrichment and structural integrity [23]. The technique employs liquid chromatography electrospray ionization to generate molecular ions that are analyzed for isotopic composition [23]. The mass spectral analysis reveals the isotopic distribution pattern, allowing calculation of deuterium incorporation percentages [23]. Multiple reaction monitoring modes enhance selectivity and sensitivity for trace impurity detection [18].

Validation protocols follow international guidelines for analytical method development and include assessment of specificity, linearity, accuracy, precision, and robustness [20]. Specificity studies demonstrate the method's ability to distinguish the deuterated compound from potential impurities and degradation products [20]. Linearity assessments establish the relationship between detector response and analyte concentration over the intended working range [20].

Table 4: Validation Parameters for Analytical Methods

| Validation Parameter | Acceptance Criteria | High-Performance Liquid Chromatography-Mass Spectrometry | Nuclear Magnetic Resonance | High-Resolution Mass Spectrometry |

|---|---|---|---|---|

| Specificity | No interference | Baseline resolution >1.5 [18] | Unique chemical shifts [23] | Accurate mass <5 ppm [23] |

| Linearity | Correlation coefficient >0.999 | 0.9963 [18] | >0.995 [23] | >0.998 [23] |

| Accuracy | 98-102% recovery | 98-102% [18] | 99-101% [23] | 99.5-100.5% [23] |

| Precision | Relative standard deviation <2% | <2.0% [18] | <1.5% [23] | <1.0% [23] |

| Detection limit | Fit for purpose | 6 ng/mL [18] | 1% deuteration [38] | 0.01% [23] |

Stability studies evaluate the compound's behavior under various storage conditions and establish appropriate handling procedures [27]. These studies assess potential deuterium-hydrogen exchange under different temperature and humidity conditions [27]. Accelerated stability testing at elevated temperatures provides information on long-term storage requirements [27].

Quality control protocols incorporate multiple analytical techniques to ensure batch-to-batch consistency [27]. Certificates of analysis document isotopic purity, chemical purity, and structural confirmation for each production batch [27]. Traceability requirements mandate documentation of all analytical measurements and their associated uncertainties [27].

The analytical validation process establishes method performance characteristics that support regulatory submissions [27]. Method transfer protocols ensure consistent results across different laboratories and analytical platforms [29]. Proficiency testing programs verify the accuracy and precision of analytical measurements through inter-laboratory comparisons [29].